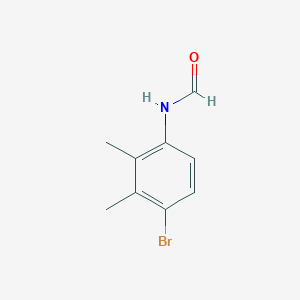
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a hydrazone derivative that has been synthesized using various methods, and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, including its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. It also has potential applications in the field of nanotechnology, as it can be used as a precursor for the synthesis of metal nanoparticles. In addition, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, or 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, is a chemical compound that has shown promising results in various studies related to its potential applications in medicine and scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research in these fields. Further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide involves the reaction of 2-hydroxyacetophenone with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and ultrasound-assisted synthesis.
Scientific Research Applications
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biotechnology. It has been shown to possess various biological activities, including antioxidant, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-9-3-1-4-10-17)21(25)23-22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15,20,24H,(H,23,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQCZCYDFGNJX-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)

![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)


![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)